molecular formula C12H15BrO3 B3156382 3-Bromo-4-isobutoxy-5-methoxybenzaldehyde CAS No. 828298-75-5

3-Bromo-4-isobutoxy-5-methoxybenzaldehyde

Cat. No.: B3156382
CAS No.: 828298-75-5
M. Wt: 287.15 g/mol
InChI Key: YWPWPNLQVJBLEZ-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzaldehyde, featuring bromine, isobutoxy, and methoxy substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isobutoxy-5-methoxybenzaldehyde typically involves the bromination of 4-methoxybenzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction conditions usually involve ambient temperature and argon atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar bromination techniques are scaled up for industrial synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isobutoxy-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: The major product is 3-Bromo-4-isobutoxy-5-methoxybenzoic acid.

    Reduction: The major product is 3-Bromo-4-isobutoxy-5-methoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-4-isobutoxy-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its aldehyde group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutoxy-5-methoxybenzaldehyde depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through an electron transfer process.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Lacks the isobutoxy group, making it less sterically hindered.

    4-Isobutoxy-3-methoxybenzaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    3-Bromo-4-isobutoxybenzaldehyde: Lacks the methoxy group, altering its electronic properties.

Uniqueness

3-Bromo-4-isobutoxy-5-methoxybenzaldehyde is unique due to the combination of bromine, isobutoxy, and methoxy substituents, which influence its reactivity and applications in various chemical reactions.

Properties

IUPAC Name

3-bromo-5-methoxy-4-(2-methylpropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPWPNLQVJBLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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